3-Bromo-1-methoxyisoquinoline

Medicinal Chemistry Synthetic Methodology Cross-Coupling

3-Bromo-1-methoxyisoquinoline (C₁₀H₈BrNO, MW 238.08) is a heterobifunctional isoquinoline derivative bearing a bromine atom at the C-3 position and a methoxy substituent at C-1. This compound is classified as a halogenated nitrogen-containing heterocycle, primarily employed as a versatile synthetic intermediate in palladium-catalyzed cross-coupling reactions.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 87812-49-5
Cat. No. B11870952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methoxyisoquinoline
CAS87812-49-5
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC2=CC=CC=C21)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3
InChIKeyUFGDPLBGWOSJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methoxyisoquinoline (CAS 87812-49-5) – Core Sourcing Profile for C-3 Functionalized Isoquinoline Building Blocks


3-Bromo-1-methoxyisoquinoline (C₁₀H₈BrNO, MW 238.08) is a heterobifunctional isoquinoline derivative bearing a bromine atom at the C-3 position and a methoxy substituent at C-1 . This compound is classified as a halogenated nitrogen-containing heterocycle, primarily employed as a versatile synthetic intermediate in palladium-catalyzed cross-coupling reactions. The C-3 bromine serves as an electrophilic handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, while the 1-methoxy group acts as a masked carbonyl that can be deprotected to yield the isoquinolin-1-one pharmacophore. Its demonstrated utility in the construction of 3-arylisoquinolin-1-one tankyrase inhibitors underscores its relevance in medicinal chemistry programs targeting the tankyrase/PARP enzyme family .

Why 3-Bromo-1-methoxyisoquinoline Cannot Be Replaced by Its C-4, C-5, or C-6 Regioisomers


The position of the bromine atom on the isoquinoline scaffold dictates both the regiochemical outcome of cross-coupling reactions and the biological target engagement of the final products. For instance, Suzuki coupling with the 3-bromo isomer yields 3-arylisoquinolin-1-ones that occupy the nicotinamide-binding pocket of tankyrase-2 with low nanomolar affinity, whereas the 4-bromo isomer (CAS 746668-73-5) undergoes preferential lithium-halogen exchange and electrophilic trapping, leading to 4-substituted products with entirely different spatial orientation and target selectivity . The 3-bromoisoquinoline analog (CAS 34784-02-6), which lacks the 1-methoxy masked carbonyl, cannot undergo the demethylation step required to generate the isoquinolin-1-one pharmacophore, thereby limiting downstream synthetic diversification. These regioisomeric and functional-group distinctions mean that generic substitution introduces a different connectivity vector and alters the core electronics of the heterocycle, rendering the resulting compound libraries chemically and pharmacologically non-equivalent.

Quantitative Differentiation Evidence: 3-Bromo-1-methoxyisoquinoline Versus Closest Analogs


Regiospecific C-3 Bromination Enables Exclusive 3-Aryl Substitution Not Achievable with the 4-Bromo Isomer

The C-3 bromine position in 3-bromo-1-methoxyisoquinoline (CAS 87812-49-5) directs palladium-catalyzed Suzuki-Miyaura coupling to the 3-position, a regiochemical outcome that cannot be replicated by the 4-bromo regioisomer (CAS 746668-73-5), which exclusively yields 4-aryl products . In the synthesis of 5-amino-3-arylisoquinolin-1-ones, the 3-bromo-1-methoxy-5-nitroisoquinoline variant underwent Suzuki coupling with arylboronic acids followed by reduction and O-demethylation to afford final 3-aryl-substituted inhibitors . The 4-bromo isomer, in contrast, reacts via lithium-halogen exchange and electrophilic trapping to give 4-substituted isoquinolin-1-ones, as demonstrated by Sunderland et al. (2011) where lithiation of 4-bromo-1-methoxy-5-nitroisoquinoline and quench with iodomethane gave the corresponding 4-methyl derivative in low yield . This fundamental difference in reaction pathway means the two isomers are not synthetically interchangeable when 3-aryl substitution is the desired outcome.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

1-Methoxy Masked Carbonyl Confers Orthogonal Reactivity Absent in 3-Bromoisoquinoline

The 1-methoxy substituent in 3-bromo-1-methoxyisoquinoline functions as a masked lactam, enabling post-coupling deprotection (O-demethylation with HBr or BBr₃) to unmask the isoquinolin-1-one pharmacophore . In the Paine et al. (2015) tankyrase inhibitor synthesis, 5-amino-3-arylisoquinolinones were accessed by a three-step sequence: (i) Suzuki-Miyaura coupling of arylboronic acids to 3-bromo-1-methoxy-5-nitroisoquinoline, (ii) nitro group reduction, and (iii) O-demethylation . By contrast, 3-bromoisoquinoline (CAS 34784-02-6) lacks this masked carbonyl and terminates at the isoquinoline stage, unable to generate the isoquinolin-1-one core required for PARP/tankyrase inhibition. This orthogonal protection strategy effectively adds a synthetic dimension: the methoxy group protects the lactam during cross-coupling, preventing undesired coordination to palladium catalysts, then can be cleanly removed to reveal the active pharmacophore.

Protecting Group Strategy Isoquinolinone Synthesis Medicinal Chemistry

Validated Utility in High-Potency Tankyrase-2 Inhibitor Synthesis: IC₅₀ = 3 nM for Derived 3-Arylisoquinolin-1-ones

The 5-nitro derivative of this compound (3-bromo-1-methoxy-5-nitroisoquinoline) was employed as a key Suzuki-Miyaura coupling partner to generate a series of 5-amino-3-arylisoquinolin-1-ones, which were evaluated as tankyrase-1 and tankyrase-2 inhibitors . The most potent compound in the series exhibited an IC₅₀ of 3 nM against TNKS-2, with high selectivity over PARP-1 and PARP-2 . No comparable inhibitor series based on the 4-bromo-1-methoxyisoquinoline scaffold has been reported for tankyrase inhibition, underscoring the unique suitability of the 3-bromo regioisomer for accessing this biologically validated chemotype. The 4-bromo isomer instead served as a precursor for PARP-2 selective inhibitors via a distinct synthetic route involving lithiation and electrophilic trapping, yielding compounds with IC₅₀ values in the low micromolar range against PARP-2 rather than tankyrases .

Tankyrase Inhibition Cancer Research PARP Enzymology

Commercial Purity Benchmarking: 97-98% with Batch-Specific Analytical Documentation

3-Bromo-1-methoxyisoquinoline (CAS 87812-49-5) is commercially available from multiple specialty chemical suppliers at certified purities of 97% (Bidepharm, batch-verified by NMR, HPLC, GC) and 98% (Leyan) . Vendor-provided analytical documentation, including ¹H NMR, HPLC purity traces, and GC chromatograms, is available upon request from Bidepharm, enabling procurement with documented quality assurance. This level of analytical transparency is comparable to the 4-bromo regioisomer (CAS 746668-73-5, Bidepharm standard purity 97%) and superior to the 6-bromo isomer (CAS 891785-23-2, typically offered at 95% purity), providing consistency in building block quality for reaction reproducibility in multi-step synthetic campaigns.

Quality Control Procurement Building Block Supply

High-Value Application Scenarios for 3-Bromo-1-methoxyisoquinoline Guided by Quantitative Evidence


Medicinal Chemistry: Synthesis of Tankyrase-1/2 Inhibitors for Wnt-Signaling Cancer Targets

3-Bromo-1-methoxyisoquinoline (or its 5-nitro derivative) serves as the preferred Suzuki-Miyaura coupling partner for constructing 3-arylisoquinolin-1-one tankyrase inhibitors. As demonstrated by Paine et al. (2015), this scaffold enables access to compounds with IC₅₀ values as low as 3 nM against TNKS-2, with high selectivity over PARP-1 and PARP-2 . The 4-bromo isomer cannot yield the 3-aryl substitution pattern required for TNKS engagement. Procurement of the 3-bromo isomer is therefore essential for any program targeting the tankyrase nicotinamide-binding site.

Synthetic Methodology Development: Orthogonal Protecting Group Strategy for Isoquinolin-1-one Libraries

The 1-methoxy group acts as a masked carbonyl, enabling a two-step protocol of palladium-catalyzed C-3 arylation followed by O-demethylation to generate diverse isoquinolin-1-one libraries . This orthogonal reactivity is unavailable with 3-bromoisoquinoline (CAS 34784-02-6), which cannot be converted to the lactam pharmacophore. For methodology groups developing parallel synthesis approaches to PARP family inhibitors, 3-bromo-1-methoxyisoquinoline is the sole building block that combines C-3 electrophilicity with a masked lactam function.

Materials Chemistry: Synthesis of π-Conjugated 3-Arylisoquinolines for Photoluminescence Studies

Pd-catalyzed Suzuki-Miyaura coupling of 3-bromoisoquinoline derivatives with arylboronic acids has been employed to generate π-conjugated 3-substituted isoquinolines with tunable photoluminescence properties . The 1-methoxy substituent in 3-bromo-1-methoxyisoquinoline provides an additional electronic tuning handle, and the C-3 bromine position ensures the extended conjugation is directed along the C-3 vector, which is critical for modulating the HOMO-LUMO gap. The 4-bromo isomer would direct conjugation along a different axis, producing materials with distinct optical properties.

Chemical Biology Tool Compound Synthesis: Selective PARP Family Probe Development

The differential biological outcomes observed between the 3-bromo and 4-bromo scaffolds (TNKS-2 IC₅₀ 3 nM vs. PARP-2 IC₅₀ in the low micromolar range) make 3-bromo-1-methoxyisoquinoline the appropriate starting material for developing selective tankyrase chemical probes. These probes are essential for dissecting the distinct cellular roles of tankyrases in telomere length regulation, mitotic spindle assembly, and Wnt/β-catenin signaling. The availability of batch-certified, high-purity starting material (97-98%) with documented analytical traceability ensures reproducibility in probe synthesis and reduces batch-to-batch variability in cellular assay readouts.

Quote Request

Request a Quote for 3-Bromo-1-methoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.